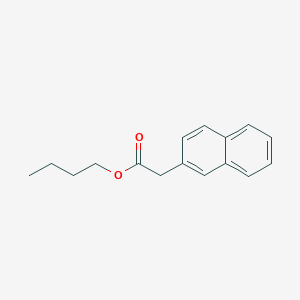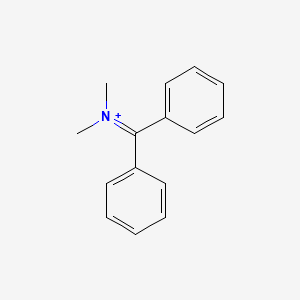
N,N-Dimethyl(diphenyl)methaniminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl(diphenyl)methaniminium is an organic compound with the molecular formula C15H16N. It is a quaternary ammonium ion, characterized by the presence of two phenyl groups and a dimethylamino group attached to a central carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethyl(diphenyl)methaniminium can be synthesized through several methods. One common approach involves the reaction of diphenylmethane with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures a consistent and efficient production process, minimizing the risk of contamination and maximizing yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl(diphenyl)methaniminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary or tertiary amines. Substitution reactions result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
N,N-Dimethyl(diphenyl)methaniminium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl(diphenyl)methaniminium involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylphenethylamine: This compound shares structural similarities but differs in its functional groups and applications.
N,N-Dimethylethylenediamine: Another related compound with distinct chemical properties and uses.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
1209-96-7 |
|---|---|
Formule moléculaire |
C15H16N+ |
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
benzhydrylidene(dimethyl)azanium |
InChI |
InChI=1S/C15H16N/c1-16(2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3/q+1 |
Clé InChI |
JSVLUOKGWJQLBJ-UHFFFAOYSA-N |
SMILES canonique |
C[N+](=C(C1=CC=CC=C1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (NZ)-N-[amino-(6-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B14751724.png)
![1-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14751731.png)
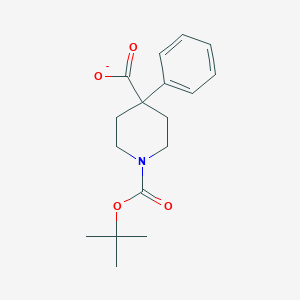

![2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)
![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)
![1,4,6-Trioxaspiro[4.4]nonane](/img/structure/B14751765.png)
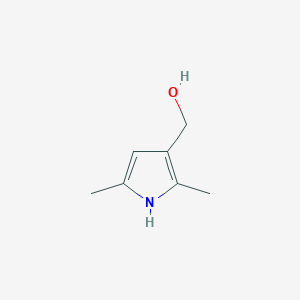
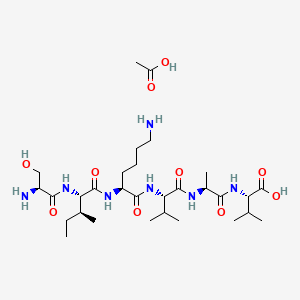
![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)
